molecular formula C10H11N2O3+ B12344239 6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione

6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione

Cat. No.: B12344239
M. Wt: 207.21 g/mol
InChI Key: PTJLRQALDIXERG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties

Preparation Methods

The synthesis of 6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione can be achieved through various methods. One common approach involves the reaction of anthranilic acid with isocyanates, followed by cyclization . Another method includes the use of 2-aminobenzonitrile as a starting material, which undergoes a series of reactions including bromination and cyclization to form the desired product . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups or additional ring structures.

Scientific Research Applications

6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific pathways involved depend on the biological context and the target enzymes or receptors.

Comparison with Similar Compounds

6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione can be compared with other quinazoline derivatives such as:

    2,4-diaminoquinazoline: Known for its antimalarial activity.

    4-hydroxyquinazoline: Used in the synthesis of various pharmaceuticals.

    6-chloroquinazoline: Exhibits antibacterial properties.

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H11N2O3+

Molecular Weight

207.21 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-4aH-quinazolin-1-ium-2,4-dione

InChI

InChI=1S/C10H10N2O3/c1-11-8-4-3-6(13)5-7(8)9(14)12(2)10(11)15/h3-5,7H,1-2H3/p+1

InChI Key

PTJLRQALDIXERG-UHFFFAOYSA-O

Canonical SMILES

CN1C(=O)C2C=C(C=CC2=[N+](C1=O)C)O

Origin of Product

United States

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